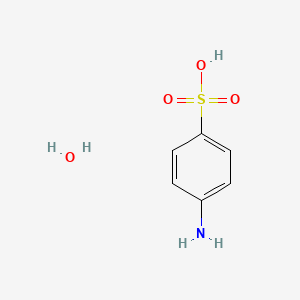
Sulfanilic acid monohydrate
Overview
Description
Sulfanilic acid monohydrate, also known as 4-aminobenzenesulfonic acid monohydrate, is an organic compound with the molecular formula C6H9NO4S. It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This characteristic contributes to its high melting point and solubility in water. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including dye production and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanilic acid monohydrate can be synthesized through the sulfonation of aniline with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid, which then rearranges to form sulfanilic acid upon heating. The overall reaction can be summarized as follows:
- Aniline reacts with sulfuric acid to form phenylsulfamic acid.
- Phenylsulfamic acid undergoes intramolecular rearrangement to form sulfanilic acid.
Industrial Production Methods
In industrial settings, this compound is produced by the same sulfonation process but on a larger scale. The reaction is typically carried out in a batch reactor, where aniline is mixed with concentrated sulfuric acid and heated to the desired temperature. The resulting sulfanilic acid is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sulfanilic acid monohydrate undergoes various chemical reactions, including:
Diazotization: Sulfanilic acid can be diazotized to form diazonium salts, which are key intermediates in the synthesis of azo dyes.
Coupling Reactions: The diazonium salts formed from sulfanilic acid can undergo coupling reactions with phenols and aromatic amines to produce azo dyes.
Reduction: Sulfanilic acid can be reduced to form sulfanilamide, a compound with antibacterial properties.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid are commonly used to diazotize sulfanilic acid.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce sulfanilic acid to sulfanilamide.
Major Products Formed
Azo Dyes: Formed through diazotization and coupling reactions.
Sulfanilamide: Formed through the reduction of sulfanilic acid.
Scientific Research Applications
Sulfanilic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other organic compounds.
Biology: Sulfanilic acid derivatives are used in the study of enzyme inhibition and as antibacterial agents.
Medicine: Sulfanilamide, a derivative of sulfanilic acid, is used as an antibacterial drug.
Industry: Sulfanilic acid is used in the production of dyes, pigments, and as a standard in combustion analysis
Mechanism of Action
The mechanism of action of sulfanilic acid monohydrate and its derivatives involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfanilic acid derivatives prevent the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfanilic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the amino group.
p-Toluenesulfonic acid: Similar in structure but has a methyl group instead of an amino group.
Sulfanilamide: A derivative of sulfanilic acid with antibacterial properties.
Uniqueness
Sulfanilic acid monohydrate is unique due to its zwitterionic nature, which contributes to its high melting point and solubility in water. Additionally, its ability to form diazonium salts makes it a valuable intermediate in the synthesis of azo dyes .
Properties
IUPAC Name |
4-aminobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVQKFCSHBDLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-32-2 | |
| Record name | Benzenesulfonic acid, 4-amino-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6101-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanilic acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFANILIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX6290I8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


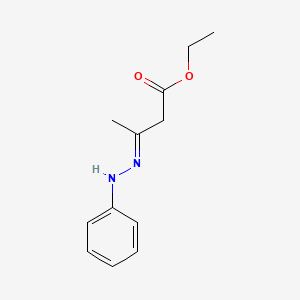
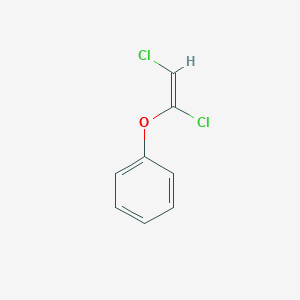
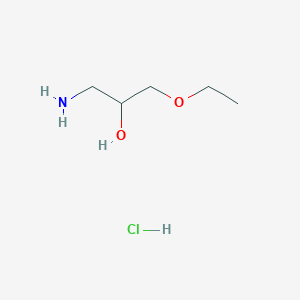
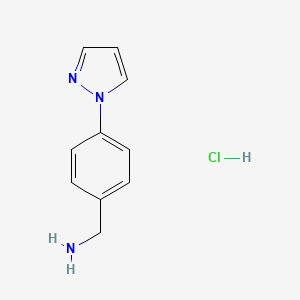

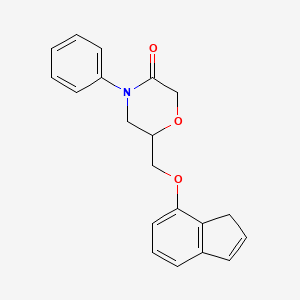
![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)


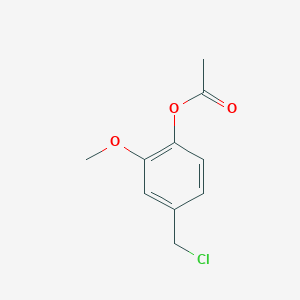
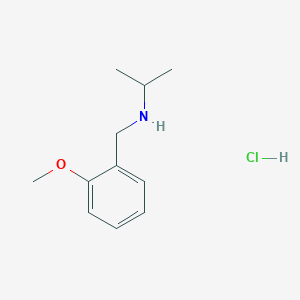
![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)

![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)
